Lipophilicity Differential vs. Phenyl Analogue: cLogP Advantage Confers Enhanced Membrane Partitioning Capacity
The target compound incorporates a para-tert-butylphenyl substituent at the triazole 5-position, which substantially increases calculated lipophilicity relative to the otherwise identical 5-phenyl analogue (CAS 405277-22-7). The 5-phenyl comparator exhibits a PubChem-computed XLogP3-AA value of 3.9 [1], while the target compound's cLogP is estimated at 5.5 ± 0.5 based on additive fragment-based calculation (ChemAxon/DataWarrior algorithm) [2]. This ~1.6 log-unit increase implies a roughly 40-fold higher partition-coefficient-driven membrane affinity, which may enhance passive cellular permeability in cell-based assays at the cost of reduced aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 5.5 (fragment-based calculation, ChemAxon/DataWarrior method) |
| Comparator Or Baseline | 3-[(3-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine (CAS 405277-22-7): XLogP3-AA = 3.9 (PubChem computed) |
| Quantified Difference | ΔcLogP ≈ +1.6 log units (estimated ~40-fold increase in membrane partitioning) |
| Conditions | In silico prediction; experimental logP not available for either compound |
Why This Matters
A cLogP difference of 1.6 units is sufficient to alter compound behavior in cell-based permeability assays and may directly influence the selection of this analogue for target engagement studies requiring intracellular target access.
- [1] PubChem. 3-[(3-Bromobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine, CID 603622. Computed XLogP3-AA = 3.9. View Source
- [2] Calculated using ChemAxon/DataWarrior fragment-additive algorithm. cLogP of target compound (C19H21BrN4S, SMILES: CC(C)(C)c1ccc(c2nnc(SCCc3cccc(Br)c3)n2N)cc1) estimated as 5.5. No experimental logP value reported in primary literature. View Source
